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molecular formula C6H4F6O2 B1294341 1,1,1,3,3,3-Hexafluoroisopropyl acrylate CAS No. 2160-89-6

1,1,1,3,3,3-Hexafluoroisopropyl acrylate

Cat. No. B1294341
M. Wt: 222.08 g/mol
InChI Key: MNSWITGNWZSAMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08318656B2

Procedure details

With reference to scheme (13) above, a 1000 mL three-neck flask can be equipped with a thermometer, agitator, and dropping funnel with a dip tube. Into the flask can be added about 130.6 grams of acryloyl chloride, 168.8 grams 1,1,1,3,3,3-hexafluoropropan-2-ol, and 1 grain of 2,6-di-tert-butyl-4-methylphenol to form a mixture. About 30% (wt/wt) oleum can then be added to the mixture through the dip tube while maintaining the mixture at 60° C.-75° C. After addition, the mixture can be maintained at 60° C.-70° C. for about 4 hours. Single stage vacuum distillation of the mixture can yield about 183 grains of crude product 1,1,1,3,3,3-hexafluoropropan-2-yl acrylate being about 95.7% (area percent by as chromatography). The crude 1,1,1,3,3,3-hexafluoropropan-2-yl can be distilled further to increase purity to 99.7% (area percent by gas chromatography).
Quantity
130.6 g
Type
reactant
Reaction Step One
Quantity
168.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:4])[CH:2]=[CH2:3].[F:6][C:7]([F:15])([F:14])[CH:8]([OH:13])[C:9]([F:12])([F:11])[F:10].C(C1C=C(C)C=C(C(C)(C)C)C=1O)(C)(C)C.OS(O)(=O)=O.O=S(=O)=O>>[C:1]([O:13][CH:8]([C:9]([F:12])([F:11])[F:10])[C:7]([F:15])([F:14])[F:6])(=[O:4])[CH:2]=[CH2:3] |f:3.4|

Inputs

Step One
Name
Quantity
130.6 g
Type
reactant
Smiles
C(C=C)(=O)Cl
Name
Quantity
168.8 g
Type
reactant
Smiles
FC(C(C(F)(F)F)O)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C1=C(C(=CC(=C1)C)C(C)(C)C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)(=O)O.O=S(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
With reference to scheme (13) above, a 1000 mL three-neck flask can be equipped with a thermometer, agitator
CUSTOM
Type
CUSTOM
Details
to form a mixture
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the mixture at 60° C.-75° C
ADDITION
Type
ADDITION
Details
After addition
TEMPERATURE
Type
TEMPERATURE
Details
the mixture can be maintained at 60° C.-70° C. for about 4 hours
Duration
4 h
DISTILLATION
Type
DISTILLATION
Details
Single stage vacuum distillation of the mixture

Outcomes

Product
Name
Type
product
Smiles
C(C=C)(=O)OC(C(F)(F)F)C(F)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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